molecular formula C19H17N3O4 B5004876 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione

6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione

Cat. No.: B5004876
M. Wt: 351.4 g/mol
InChI Key: YEAGPJGRXGPCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with hydroxy, methoxy, and iminomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate is then reacted with barbituric acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione
  • 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-chlorophenyl)iminomethyl]pyrimidine-2,4-dione
  • 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-hydroxy-1-(2-methoxyphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-6-5-7-13(10-12)20-11-14-17(23)21-19(25)22(18(14)24)15-8-3-4-9-16(15)26-2/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAGPJGRXGPCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.